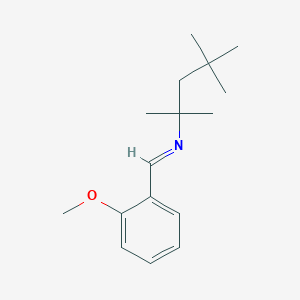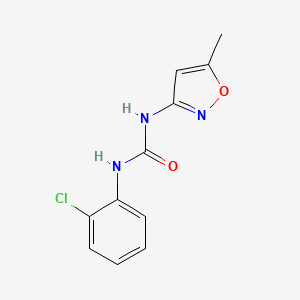![molecular formula C15H23N3O3S B5868764 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro and in vivo.
Mechanism Of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea scavenges ROS by donating a hydrogen atom to the free radical, thereby neutralizing it. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also chelate metal ions, which can catalyze the production of ROS. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes.
Biochemical And Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress-induced cell death in various cell types. It has also been shown to reduce inflammation and improve vascular function. In animal models, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against ischemia-reperfusion injury and reduce infarct size in the heart. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative stress. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is also relatively stable and can be easily synthesized and purified. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is that it can chelate metal ions, which can interfere with certain assays. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea. One area of interest is the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea analogs with improved antioxidant properties and reduced off-target effects. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea could be used as a therapeutic agent in diseases characterized by oxidative stress, such as cardiovascular disease and cancer.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can be synthesized by reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine. The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, which can be purified by recrystallization. The chemical structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is shown below:
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been widely used in scientific research due to its antioxidant properties. It has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been used to investigate the effects of oxidative stress on cellular and molecular processes.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-4-3-12(11-14(13)20-2)5-6-16-15(22)17-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEPHTRFINPHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)
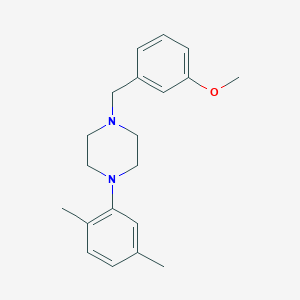
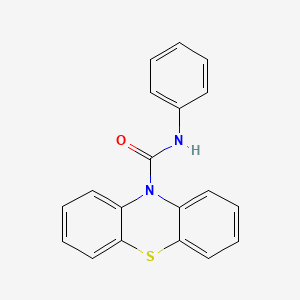
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
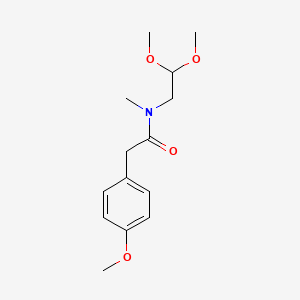
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
